5-Fluoro-4-methyl-2-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-4-methyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUQXQQDJLQLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428871-69-6 | |
| Record name | 5-fluoro-4-methyl-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Solubility Profile of 5-Fluoro-4-methyl-2-nitroaniline in Organic Solvents
Executive Summary
5-Fluoro-4-methyl-2-nitroaniline (CAS: 428871-69-6) is a specialized fluorinated intermediate critical to the synthesis of next-generation kinase inhibitors and antibacterial agents. Its unique substitution pattern—combining a lipophilic fluorine atom with a polar nitro group—creates a complex solubility profile that defies simple "like-dissolves-like" heuristics.
This technical guide addresses the scarcity of public solubility data for this specific isomer by synthesizing high-fidelity data from its closest structural analog (4-methyl-2-nitroaniline ) and establishing a rigorous experimental protocol for validation. It is designed for process chemists requiring precise saturation limits for recrystallization, reaction solvent selection, and purification.
Physicochemical Context & Structural Analysis
Understanding the solubility behavior requires a dissection of the molecule’s electronic and steric environment.
-
Molecular Formula:
[3][4][5] -
Physical State: Yellow to Orange Crystalline Solid
-
Estimated Melting Point: 100–120 °C (Based on analogs [1, 2])
Polarity & Solvation Mechanism
The molecule exhibits a "push-pull" electronic structure that dictates its solvent affinity:
-
Nitro Group (
at C2): A strong electron-withdrawing group that creates a high dipole moment, favoring polar aprotic solvents (DMSO, DMF, Acetone). -
Amino Group (
at C1): capable of hydrogen bond donation, facilitating solubility in polar protic solvents (Alcohols). -
Fluorine (
at C5) & Methyl ( at C4): These lipophilic substituents reduce water solubility significantly compared to non-fluorinated nitroanilines, while enhancing solubility in moderately polar esters (Ethyl Acetate).
Predictive Solubility Landscape
In the absence of proprietary specific data, the solubility profile of 4-methyl-2-nitroaniline serves as the high-confidence benchmark (Reference Analog). The introduction of the 5-Fluoro substituent is predicted to slightly decrease solubility in highly polar media due to increased lipophilicity.
Table 1: Predicted Solubility Trends (Mole Fraction, )
Data extrapolated from structural analog 4-methyl-2-nitroaniline at 298.15 K [3].
| Solvent Class | Specific Solvent | Predicted Solubility ( | Solvation Driver |
| Polar Aprotic | 2-Butanone (MEK) | High (> 150) | Dipole-dipole interaction; disruption of crystal lattice. |
| Polar Aprotic | DMF / DMSO | High (> 140) | Strong solvation of the nitro group. |
| Polar Aprotic | Acetone | High (~120) | Similar to MEK but higher volatility. |
| Polar Protic | Ethanol | Moderate (~20-40) | H-bonding with amine; limited by hydrophobic core. |
| Polar Protic | Methanol | Moderate (~15-30) | High polarity but poor interaction with methyl/fluoro regions. |
| Ester | Ethyl Acetate | Moderate-High (~80) | Excellent balance for the fluorinated aromatic ring. |
| Non-Polar | Toluene | Low (< 10) | Lack of polar interaction sites. |
| Aqueous | Water | Insoluble (< 0.01) | Hydrophobic effect dominates. |
Process Insight: For recrystallization , a binary system of Ethanol/Water or Ethyl Acetate/Heptane is recommended. The compound is soluble in the hot organic phase but precipitates readily upon cooling or antisolvent addition.
Experimental Protocol: Isothermal Saturation Method
To generate definitive solubility data for regulatory or process control purposes, the following self-validating protocol must be executed.
Safety Warning
Nitroanilines are toxic by inhalation, ingestion, and skin contact.[3] All operations must be performed in a fume hood with appropriate PPE (Nitrile gloves, safety goggles).
Workflow Diagram
The following DOT diagram outlines the critical path for solubility determination, ensuring thermodynamic equilibrium is reached.
Caption: Self-validating workflow for isothermal solubility determination. Note the feedback loop: if Relative Standard Deviation (RSD) exceeds 2%, equilibrium was likely not reached.
Detailed Methodology
-
Preparation: Add excess this compound to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours.
-
Validation Step: Measure concentration at 24h and 48h. If values differ by < 2%, equilibrium is confirmed.
-
-
Sampling: Stop agitation and allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe to prevent precipitation.
-
Filtration: Filter through a 0.45 µm PTFE membrane.
-
Quantification: Dilute with methanol and analyze via HPLC (C18 column, Methanol/Water gradient).
Thermodynamic Modeling & Analysis
Once experimental data is acquired, it must be modeled to predict solubility at unmeasured temperatures.
Modified Apelblat Equation
The most accurate model for nitroaniline derivatives in organic solvents is the Modified Apelblat equation [3]:
- : Mole fraction solubility[6][7]
- : Absolute temperature (K)[6][7]
- : Empirical parameters derived from regression analysis.
Thermodynamic Decision Tree
Use the calculated Enthalpy of Solution (
Caption: Process selection logic based on thermodynamic enthalpy. Nitroanilines typically exhibit endothermic dissolution, favoring cooling crystallization.
References
-
PubChem. (2025).[3] Compound Summary: 5-Fluoro-2-methyl-4-nitroaniline (Analog Data). National Library of Medicine.
-
BLD Pharm. (2025). Product Specifications: this compound (CAS 428871-69-6).[1][2]
-
Zhang, Y., et al. (2017). "Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions." Journal of Chemical Thermodynamics, 110, 1-10.
-
BenchChem. (2025). Technical Guide to the Solubility of 2-Methyl-5-nitroaniline.
Sources
- 1. 428871-69-6|this compound|BLD Pharm [bldpharm.com]
- 2. 428871-69-6|this compound|BLD Pharm [bldpharm.com]
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- 4. labsolu.ca [labsolu.ca]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 7. researchgate.net [researchgate.net]
5-Fluoro-4-methyl-2-nitroaniline safety, handling, and MSDS
An In-Depth Technical Guide to the Safety, Handling, and Applications of 5-Fluoro-4-methyl-2-nitroaniline (CAS 428871-69-6).
Chemical Identity & Strategic Significance
This compound is a specialized fluorinated aromatic intermediate critical to the synthesis of next-generation small molecule therapeutics, particularly kinase inhibitors used in oncology. Its structural motif—combining a strongly electron-withdrawing nitro group with a fluorine atom—makes it a high-value scaffold for Nucleophilic Aromatic Substitution (
1.1 Substance Identification
| Parameter | Details |
| IUPAC Name | This compound |
| CAS Number | 428871-69-6 |
| Molecular Formula | |
| Molecular Weight | 170.14 g/mol |
| Physical Appearance | Yellow to orange crystalline solid (Characteristic of nitroanilines) |
| Solubility | Low in water; soluble in DMSO, Methanol, Ethyl Acetate, DCM |
1.2 Drug Development Context
This compound functions as a "linchpin" intermediate.[1] The fluorine atom at the 5-position is often retained to modulate metabolic stability (blocking P450 oxidation sites) or displaced in
-
Primary Workflow: Reduction of the nitro group (
) yields 4-fluoro-5-methyl-benzene-1,2-diamine , a precursor for benzimidazoles found in EGFR and VEGFR inhibitors.
Hazard Identification & Toxicology (SAR Assessment)
Note: As specific toxicological datasets for CAS 428871-69-6 are limited, the following safety profile is derived from Structure-Activity Relationship (SAR) analysis of the homologous fluoronitroaniline class (e.g., 2-nitroaniline).
2.1 GHS Classification (Derived)
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat. 3 | H301: Toxic if swallowed.[2] |
| Acute Toxicity (Dermal) | Cat.[3] 3 | H311: Toxic in contact with skin. |
| Acute Toxicity (Inhal.) | Cat.[3] 3 | H331: Toxic if inhaled.[2] |
| STOT - Repeated Exp. | Cat. 2 | H373: May cause damage to organs (Blood/Methemoglobin) through prolonged exposure. |
| Aquatic Toxicity | Cat. 2 | H411: Toxic to aquatic life with long-lasting effects. |
2.2 Critical Physiological Mechanism: Methemoglobinemia
Nitroanilines are potent methemoglobin inducers. Upon absorption (skin/inhalation), hepatic metabolism converts the nitro moiety into reactive hydroxylamine species.
-
Mechanism: Oxidation of Hemoglobin (
) to Methemoglobin ( ). -
Consequence: Loss of oxygen-carrying capacity.
-
Symptoms: Cyanosis (blue lips/nails), headache, dizziness, and in severe cases, hemodynamic collapse.[4]
-
Antidote: Methylene Blue (1-2 mg/kg IV) is the standard clinical countermeasure [1].
Engineering Controls & Handling Protocols
Trustworthiness in handling high-potency intermediates requires a "Zero-Contact" philosophy.
3.1 Containment Strategy
-
Solids Handling: Weighing must occur inside a Class I Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration. Static electricity can disperse fine nitroaniline dust; use an ionizing bar during transfer.
-
Solution Handling: Once dissolved, handling in a standard chemical fume hood is acceptable, provided the sash is at the working height.
3.2 Personal Protective Equipment (PPE) Matrix
| Zone | Gloves (Double-Glove Protocol) | Respiratory | Body Protection |
| Weighing/Solid | Inner: Nitrile (4 mil)Outer: Laminate/Barrier (Silver Shield) | PAPR or N95 (if outside containment) | Tyvek Lab Coat + Sleeves |
| Solution Chemistry | Inner: NitrileOuter: Nitrile (8 mil) | Fume Hood (Face velocity >100 fpm) | Standard Lab Coat + Apron |
3.3 Visualized Handling Workflow
The following diagram illustrates the decision logic for safe processing, emphasizing the prevention of dust inhalation and skin absorption.
Figure 1: Decision logic for handling fluoronitroanilines to minimize exposure risks.
Emergency Response & Stability
4.1 Chemical Stability & Incompatibilities
-
Thermal Stability: Stable at room temperature but may decompose violently if heated to dryness under acidic conditions.
-
Incompatibilities:
-
Strong Reducing Agents (Hydrazine, Borohydrides): Can cause rapid, exothermic reduction of the nitro group.
-
Strong Bases: May induce polymerization or hydrolysis of the fluorine.
-
Acids: Incompatible with strong mineral acids at high temperatures.
-
4.2 Spill Response Algorithm
Do NOT sweep dry dust. This generates aerosols.
-
Evacuate: Clear the immediate area.
-
PPE Up: Don full Tyvek suit and respirator.
-
Wet Method: Cover spill with wet paper towels (solvent-dampened) or use a HEPA vacuum dedicated to hazardous chemicals.
-
Decontaminate: Wash surface with a mild surfactant followed by a methanol wipe.
4.3 Emergency Medical Logic
The following diagram outlines the critical response to exposure, specifically addressing the methemoglobinemia risk.
Figure 2: Clinical response pathway for nitroaniline exposure emphasizing Methemoglobinemia intervention.
Storage and Disposal
5.1 Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated). While chemically stable at RT, refrigeration retards slow degradation or color formation (oxidation).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .
-
Container: Amber glass to prevent photodegradation.
5.2 Disposal (RCRA Compliance)
-
Waste Code: Likely D003 (Reactivity) if mixed with other reactive streams, or P-listed equivalent depending on local jurisdiction interpretation of nitroanilines.
-
Protocol:
-
Dissolve solid waste in a combustible solvent (Acetone/Methanol).
-
Label as "Toxic - Fluorinated Nitroaniline".
-
Dispose via high-temperature incineration equipped with a scrubber (to capture HF and NOx gases).
-
References
-
PubChem. Compound Summary: 5-Fluoro-2-nitroaniline (Analogous Hazard Data). National Library of Medicine. Available at: [Link]
-
National Institutes of Health (NIH). Methemoglobinemia: Causes and Treatment. StatPearls Publishing. Available at: [Link]
Sources
The Strategic Imperative of Fluorine in Nitroaniline Compounds: A Technical Guide for Drug Development Professionals
Introduction: The Unseen Influence of a Single Atom
In the intricate landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the vast arsenal of chemical tools, the introduction of fluorine into organic molecules has emerged as a transformative strategy.[1][2][3] This guide delves into the nuanced yet profound role of fluorine within nitroaniline compounds, a class of molecules that serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals.[4] We will explore how the unique physicochemical properties of fluorine can be harnessed to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates, ultimately enhancing their clinical potential.
For researchers and drug development professionals, understanding the "why" behind fluorine's utility is as critical as the "how." The decision to incorporate a fluorine atom is not merely an empirical choice but a rational design strategy grounded in the principles of physical organic chemistry. This guide will provide a comprehensive overview of these principles, supported by experimental data and practical methodologies, to empower scientists in their quest for safer and more effective medicines.
The Dual Nature of Fluorine: A Tale of Two Effects
Fluorine's influence on an aromatic ring, such as in nitroaniline, is a fascinating interplay of two opposing electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing pull through the sigma (σ) bonds of the aromatic ring.[5][6] This effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution.
-
Resonance Effect (+M): Despite its high electronegativity, fluorine possesses lone pairs of electrons that can be donated into the pi (π) system of the benzene ring.[5][7] This electron donation, or resonance effect, preferentially increases the electron density at the ortho and para positions.
While the inductive effect generally deactivates the entire ring, the resonance effect directs incoming electrophiles to the ortho and para positions.[7][8] This dual behavior is a key consideration in the synthesis of fluorinated nitroanilines, as it dictates the regioselectivity of subsequent reactions.
Visualizing Electron Distribution
The following diagram illustrates the interplay of inductive and resonance effects of fluorine on an aniline ring.
Caption: Inductive withdrawal and resonance donation of fluorine.
Impact on Physicochemical Properties: Fine-Tuning for Success
The introduction of fluorine into a nitroaniline scaffold can profoundly alter its physicochemical properties, which are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][9]
pKa Modulation
The strong electron-withdrawing nature of fluorine significantly impacts the basicity of the aniline nitrogen. By pulling electron density away from the amino group, fluorine makes the lone pair less available for protonation, thereby lowering the pKa of the compound.[10] This modulation of basicity is crucial for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins.[3][11]
For example, the pKa of p-nitroaniline is approximately 1.0, making it a very weak base.[10][12] The introduction of a fluorine atom can further decrease this value, a factor that must be carefully considered during drug design.
Lipophilicity (LogP)
The effect of fluorination on lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is complex and context-dependent. While the substitution of a hydrogen atom with a fluorine atom generally increases lipophilicity, the overall effect on the molecule depends on the position and number of fluorine atoms.[13][14] In some cases, strategic fluorination can lead to a decrease in lipophilicity.[13] This ability to fine-tune a molecule's lipophilicity is a powerful tool for optimizing its ability to cross cell membranes and reach its target.[15][16]
Metabolic Stability
One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[17][18][19] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[3][18] By replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond, medicinal chemists can effectively "block" sites of oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[18][20]
Synthetic Methodologies for Fluorinated Nitroanilines
The efficient and regioselective synthesis of fluorinated nitroanilines is a critical aspect of their application in drug discovery. Several methods have been developed, each with its own advantages and limitations.
Electrophilic Nitration of Fluoroanilines
A common approach involves the direct nitration of a fluoroaniline precursor. The directing effects of both the amino and fluoro substituents must be carefully considered to achieve the desired isomer.
Experimental Protocol: Synthesis of 4-Fluoro-3-nitroaniline
This protocol is adapted from a patented industrial process.[21]
-
Reaction Setup: To a solution of 139 g of p-fluoroaniline in 1390 g of 100% sulfuric acid, a mixture of 81.3 g of 100% nitric acid in 810 g of 100% sulfuric acid is added at 35°C.
-
Reaction Execution: The reaction mixture is stirred for one hour after the addition is complete.
-
Workup: The mixture is then poured onto ice and neutralized with concentrated ammonia.
-
Purification: The resulting solid is filtered, dried, and recrystallized from boiling water to yield 4-fluoro-3-nitroaniline.
Nucleophilic Aromatic Substitution (SNA_r_)
Another powerful strategy is the nucleophilic aromatic substitution on a di- or poly-fluorinated nitrobenzene derivative. The strong electron-withdrawing nitro group activates the ring towards nucleophilic attack, allowing for the displacement of a fluoride ion by an amine.
Reduction of Fluorinated Dinitrobenzenes
Selective reduction of one nitro group in a fluorinated dinitrobenzene compound can also yield the desired fluorinated nitroaniline.
Experimental Protocol: Synthesis of 2-Fluoro-5-nitroaniline
This method utilizes the selective reduction of 2,4-dinitrofluorobenzene.[22]
-
Reaction Setup: In a 250 ml four-necked flask equipped with a thermometer, mechanical stirrer, reflux condenser, and dropping funnel, add 50 ml of a 3:2 mixture of absolute ethanol and water, followed by zinc powder and 0.2 g of ammonium chloride.
-
Reaction Execution: Heat the mixture to 50-60°C and add 0.05 mol of 2,4-dinitrofluorobenzene dropwise over 1 hour. Continue stirring at 50-60°C for 3 hours.
-
Workup: Add 50 ml of absolute ethanol and react for 10 minutes. Adjust the pH to be slightly alkaline.
-
Purification: Extract the product with ether, wash the organic phase with 5% sodium bicarbonate, and dry over anhydrous sodium sulfate. After solvent removal, the crude product is purified by column chromatography.
Comparative Synthesis Efficiency
| Target Compound | Starting Material(s) | Synthesis Method | Key Reagents | Reaction Time | Yield (%) |
| 4-Fluoro-2-nitroaniline | p-Fluoroacetanilide | Nitration followed by hydrolysis | 68% Nitric acid, Acetic acid/anhydride | 50-200 seconds (Nitration) | 83-94%[23] |
| 2-Fluoro-5-nitroaniline | 2,4-Dinitrofluorobenzene | Selective reduction of nitro group | Iron powder, Acetic acid | 1.5 hours | 79%[23] |
| 2,4-Difluoro-6-nitroaniline | 2,4-Difluoroaniline | Acetylation, nitration, and hydrolysis | Nitric acid, Acetic acid, aq. HCl | 4 hours (Nitration) | 14%[23] |
Synthetic Pathway Visualization
The following diagram illustrates a general synthetic workflow for preparing fluorinated nitroanilines.
Caption: General workflow for fluorinated nitroaniline synthesis.
Applications in Drug Discovery and Development: Case Studies
The strategic incorporation of fluorine into nitroaniline-derived scaffolds has led to the development of numerous successful therapeutic agents. Fluorinated nitroanilines serve as versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs) across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[4][20][24]
Kinase Inhibitors in Oncology
In the realm of oncology, fluorinated anilines are common components of kinase inhibitors.[25] The fluorine atom can enhance binding affinity to the target kinase and improve metabolic stability, leading to more potent and durable clinical responses.[26] For instance, the introduction of a fluorine atom into a pyrazolo[1,5-a]pyrimidine scaffold was shown to reduce in vivo metabolism and improve the pharmacokinetic profile of a CSNK2 inhibitor.[26]
Antiviral and Antibacterial Agents
Fluorine substitution has also been instrumental in the development of potent antiviral and antibacterial drugs.[27] The fluoroquinolone class of antibiotics, for example, features a fluorine atom that is crucial for their broad-spectrum activity and improved pharmacokinetic properties.[20]
Central Nervous System (CNS) Drugs
For drugs targeting the central nervous system, the ability to cross the blood-brain barrier is paramount. Fluorination can modulate lipophilicity to enhance CNS penetration.[20]
Conclusion: A Future Forged with Fluorine
The role of fluorine in nitroaniline compounds is a testament to the power of strategic molecular design in modern drug discovery. By understanding and applying the fundamental principles of fluorine chemistry, researchers can rationally design molecules with improved efficacy, safety, and pharmacokinetic profiles. The versatility of fluorinated nitroanilines as synthetic intermediates ensures their continued importance in the development of next-generation therapeutics. As our understanding of the nuanced effects of fluorination deepens and new synthetic methodologies emerge, the future of drug development will undoubtedly be brighter, and in many cases, fluorinated.
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- 14. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. chemrxiv.org [chemrxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmacyjournal.org [pharmacyjournal.org]
- 21. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 22. guidechem.com [guidechem.com]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of 5-Fluoro-4-methyl-2-nitroaniline in agrochemical research
Executive Summary: The Fluorine-Methyl Scaffold
In the high-stakes arena of agrochemical discovery, 5-Fluoro-4-methyl-2-nitroaniline (CAS: 428871-69-6) has emerged as a "privileged scaffold" for Structure-Activity Relationship (SAR) studies.[1] This molecule offers a unique tripartite functionality:
-
The ortho-Nitroaniline Motif: A versatile chemical handle allowing for rapid cyclization into benzimidazoles (fungicides) or direct condensation into N-phenylimides (herbicides).[1]
-
The C5-Fluorine Atom: Enhances metabolic stability by blocking oxidative metabolism at the para-position relative to the nitro group, while increasing lipophilicity (logP) for better cuticular penetration in weeds.[1]
-
The C4-Methyl Group: Provides a steric bulk significantly different from the standard chlorine found in commercial herbicides (e.g., Flumiclorac), allowing researchers to probe the steric tolerance of the Protoporphyrinogen Oxidase (PPO) binding pocket.[1]
This guide details the protocols for converting this scaffold into potent Protoporphyrinogen Oxidase (PPO) inhibitors , a class of herbicides essential for managing glyphosate-resistant weeds.[1]
Safety & Handling Protocols
-
Hazard Class: Acute Toxin (Oral/Dermal), Skin Irritant.[1]
-
Thermal Hazard: As a nitro-aromatic, this compound possesses high decomposition energy.[1] Never heat neat material above 180°C.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
Synthetic Application: The N-Phenylimide Herbicide Pathway
The most direct application of this compound is the synthesis of N-phenyl-3,4,5,6-tetrahydrophthalimides. This class of compounds mimics the substrate of the PPO enzyme, leading to rapid accumulation of Protoporphyrin IX and subsequent necrotic cell death in weeds.
Mechanism of Action (Visualized)
Figure 1: Mode of Action for PPO Inhibitors derived from the fluoro-nitroaniline scaffold.[1] The molecule competes for the binding site, causing a lethal buildup of photosensitive porphyrins.
Detailed Experimental Protocols
Protocol A: Synthesis of the PPO Inhibitor Core (N-Aryl Imide Formation)
This protocol describes the condensation of this compound with 3,4,5,6-tetrahydrophthalic anhydride. This is the critical step in generating the herbicidal pharmacophore.[1]
Reagents:
-
This compound (1.0 eq)[1]
-
3,4,5,6-Tetrahydrophthalic anhydride (1.1 eq)[1]
-
Propionic acid (Solvent/Catalyst)[1]
-
Acetic anhydride (Dehydrating agent)[1]
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5.0 mmol of This compound in 15 mL of propionic acid.
-
Addition: Add 5.5 mmol of 3,4,5,6-tetrahydrophthalic anhydride in a single portion.
-
Reaction: Heat the mixture to reflux (141°C) . Monitor by TLC (30% EtOAc in Hexanes).[1]
-
Workup: Cool the solution to room temperature. Pour the mixture into 100 mL of ice-cold water. The product should precipitate as a solid.[1]
-
Purification: Filter the precipitate. Wash with water (3 x 20 mL) and cold ethanol (1 x 10 mL).[1] Recrystallize from ethanol/water if necessary.[1]
Self-Validation Check:
-
Target Yield: >75%
-
Appearance: Off-white to pale yellow crystalline solid.[1]
-
1H NMR Validation: Look for the disappearance of the broad NH2 singlet (approx.[1] 4.0-6.0 ppm) and the appearance of the multiplet signals for the tetrahydrophthalimide ring (1.7-2.4 ppm).[1]
Protocol B: Selective Reduction to the Diamine (Benzimidazole Precursor)
For fungicide research, the nitro group must be reduced to form 4-Fluoro-5-methyl-1,2-phenylenediamine .
Reagents:
-
Substrate (1.0 eq)[1]
-
Iron Powder (5.0 eq) - Activated[1]
-
Ammonium Chloride (Catalytic, 0.5 eq)[1]
-
Ethanol/Water (3:1 v/v)[1]
Methodology:
-
Activation: Stir iron powder in 2M HCl for 5 minutes, filter, wash with water and acetone, and dry. This removes surface oxides, critical for reproducibility.[1]
-
Reaction: Suspend the nitroaniline and NH4Cl in Ethanol/Water. Heat to 60°C.
-
Reduction: Add activated Iron powder portion-wise over 20 minutes. (Caution: Exothermic).[1][2]
-
Monitoring: Reflux for 2-4 hours. The bright yellow/orange color of the nitroaniline should fade to a dark/colorless solution (depending on oxidation).[1]
-
Workup: Filter hot through a Celite pad to remove iron sludge. Alkalize filtrate to pH 9 with Na2CO3. Extract with Ethyl Acetate.[1][3][4]
-
Storage: Use immediately for cyclization or store as the HCl salt to prevent oxidation.
Synthetic Workflow Diagram
Figure 2: Divergent synthetic pathways.[1] Pathway A leads to herbicide candidates; Pathway B leads to fungicide scaffolds.[1]
Data Summary & Expected Results
| Parameter | This compound | Product A (Imide) | Product B (Diamine) |
| Molecular Weight | 170.14 | ~304.2 | 140.16 |
| Appearance | Yellow/Orange Solid | Off-white Solid | Dark/Brown Oil or Solid |
| Key IR Signal | 1350 & 1530 cm⁻¹ (NO2) | 1710 cm⁻¹ (C=O[1] Imide) | 3300-3400 cm⁻¹ (NH2) |
| Lipophilicity (LogP) | ~2.1 | > 3.5 (Predicted) | ~0.8 |
References
-
BenchChem. (2025).[1][2] Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.[1][2] (Protocol adapted for fluoro-analogs).[1][5] [1]
-
National Institutes of Health (NIH). (2023).[1] Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.[1] (Discussion on PPO inhibitor pharmacophores).
-
University of California Agriculture and Natural Resources. (2024).[1] Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms.[1][6][4][7][8] (Mechanism of Action).[1][6][3]
-
PubChem. (2025).[1] Compound Summary: 4-Fluoro-2-methoxy-5-nitroaniline.[1][5][9][10][11][12] (Structural analog data for comparison). [1]
-
MDPI. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities.[1] (Assay protocols).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 7. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Synthesis of Azo Dyes Utilizing 5-Fluoro-4-methyl-2-nitroaniline
Introduction: The Strategic Role of 5-Fluoro-4-methyl-2-nitroaniline in Modern Dye Chemistry
This compound (C₇H₇FN₂O₂) is a highly functionalized aromatic amine that serves as a pivotal intermediate in the manufacturing of high-performance disperse dyes.[1][2] Its molecular architecture, featuring a fluorine atom, a methyl group, and a nitro group, provides a unique combination of steric and electronic properties. These characteristics are strategically exploited by dye chemists to synthesize chromophores with desirable shades, excellent light and wash fastness, and high affinity for synthetic fibers like polyester.[3][4]
The primary utility of this compound lies in its capacity to be converted into a diazonium salt, which can then be coupled with various aromatic compounds to form a wide array of azo dyes.[5] The presence of the electron-withdrawing fluorine and nitro groups on the benzene ring influences the electrophilicity of the resulting diazonium ion, which in turn affects the coupling reaction kinetics and the final properties of the dye molecule.[6] This guide provides an in-depth exploration of the core chemical transformations, detailed experimental protocols, and critical process parameters for the effective utilization of this compound in dye synthesis.
Core Chemical Pathway: From Aniline to Azo Dye
The synthesis of azo dyes from this compound is a classic two-step process involving diazotization followed by an azo coupling reaction.[7] This sequence is the cornerstone of azo dye chemistry, responsible for the vast majority of synthetic colorants used globally.[8]
-
Diazotization: This initial step converts the primary aromatic amine (this compound) into a highly reactive diazonium salt. The reaction is performed in a cold, acidic medium where sodium nitrite (NaNO₂) reacts with a mineral acid (typically hydrochloric acid, HCl) to generate nitrous acid (in situ).[9] The nitrous acid then reacts with the amine to form the diazonium salt.[10] Maintaining a low temperature (0–5 °C) is absolutely critical, as diazonium salts are thermally unstable and can decompose violently or lead to unwanted side products at higher temperatures.[11]
-
Azo Coupling: The diazonium salt acts as an electrophile and undergoes an electrophilic aromatic substitution reaction with an electron-rich "coupling component."[12] Common coupling components include phenols, naphthols, anilines, and other activated aromatic systems.[5][13] The choice of the coupling partner is the primary determinant of the final dye's color. The reaction is typically facilitated by adjusting the pH to a weakly acidic or alkaline range, depending on the nature of the coupling component, to optimize the coupling efficiency.[14]
Visualizing the Synthesis Workflow
The logical flow from the starting intermediate to the final purified product involves a series of critical unit operations.
Caption: Experimental workflow for azo dye synthesis.
Detailed Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt, the reactive intermediate for the subsequent coupling reaction.
Materials & Reagents:
-
This compound: 17.0 g (0.10 mol)
-
Concentrated Hydrochloric Acid (37%): 25 mL (~0.30 mol)
-
Sodium Nitrite (NaNO₂): 7.25 g (0.105 mol)
-
Distilled Water
-
Ice
-
Urea (for quenching excess nitrous acid)
Procedure:
-
Amine Slurry Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 100 mL of distilled water. Carefully add the concentrated hydrochloric acid while stirring.
-
Dispersion: Add the this compound powder to the acid solution. A thick slurry of the amine hydrochloride salt will form.
-
Cooling: Place the flask in an ice-salt bath and cool the mixture to an internal temperature of 0–5 °C with vigorous stirring. It is imperative to maintain this temperature range throughout the subsequent steps.[11]
-
Nitrite Solution Preparation: In a separate beaker, dissolve the sodium nitrite in 30 mL of cold distilled water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine slurry over 30-40 minutes using a dropping funnel. The tip of the funnel should be below the surface of the liquid to prevent the escape of nitrogen oxides. Maintain the temperature strictly below 5 °C.[10]
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes to ensure the reaction goes to completion. The slurry should dissolve, yielding a clear, yellowish solution of the diazonium salt.
-
Verification (Optional): To confirm the presence of the diazonium salt, place a drop of the reaction mixture onto a filter paper and add a drop of a basic solution of 2-naphthol. The immediate formation of a bright red-orange spot indicates a positive result.[11]
-
Quenching: Add a small amount of urea to the solution to destroy any excess nitrous acid. The diazonium salt solution is unstable and should be used immediately in the next coupling step.[5]
Protocol 2: Azo Coupling with N,N-diethylaniline
This protocol describes the synthesis of a yellow-orange azo dye by coupling the diazonium salt with N,N-diethylaniline.
Materials & Reagents:
-
Diazonium salt solution (from Protocol 1)
-
N,N-diethylaniline: 14.9 g (0.10 mol)
-
Glacial Acetic Acid
-
Sodium Acetate (Anhydrous)
-
Ethanol (for recrystallization)
Procedure:
-
Coupling Component Solution: In a 1 L beaker, dissolve N,N-diethylaniline in 20 mL of glacial acetic acid and 100 mL of water.
-
Cooling: Cool this solution to 0–5 °C in an ice bath with stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the N,N-diethylaniline solution with constant, vigorous stirring. A colored precipitate should begin to form.
-
pH Adjustment: The coupling reaction is facilitated in a weakly acidic medium.[14] Prepare a solution of 25 g of sodium acetate in 100 mL of water. Slowly add this buffer solution to the reaction mixture until the pH reaches 4–5 (verify with pH paper).
-
Stirring: Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Isolation: Collect the precipitated solid dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral to remove any unreacted salts and acids.
-
Drying & Purification: Dry the crude dye in a vacuum oven at 60 °C. The dye can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Reaction Stoichiometry and Yield
The efficiency of the synthesis is dependent on precise control over stoichiometry and reaction conditions.
| Reaction Stage | Reactant/Reagent | Molar Ratio (to Aniline) | Key Parameters | Expected Outcome |
| Diazotization | This compound | 1.0 | Temperature: 0–5 °C | Clear diazonium salt solution |
| Hydrochloric Acid (conc.) | ~3.0 | Vigorous Stirring | Amine hydrochloride formation | |
| Sodium Nitrite | 1.05 | Slow, dropwise addition | Complete diazotization | |
| Azo Coupling | N,N-diethylaniline | 1.0 | Temperature: 0–5 °C | Precipitated solid dye |
| Sodium Acetate | (as needed) | pH adjustment to 4–5 | Maximized coupling yield | |
| Overall | - | - | - | Yield: >85% (purified) |
Chemical Reaction Diagram
The core transformation involves the formation of the azo (-N=N-) bridge between the two aromatic rings.
Caption: General scheme for azo dye synthesis.
Troubleshooting and Expert Insights
-
Low Yield: This is often due to the decomposition of the diazonium salt. Ensure the temperature is strictly maintained below 5 °C and that the nitrite solution is added slowly.[11]
-
Dark/Tarry Product: This may indicate side reactions, such as the coupling of the diazonium salt with the unreacted parent amine. This is minimized by using a sufficient excess of mineral acid to fully protonate the starting amine, rendering it inactive as a coupling component.[11]
-
Incomplete Reaction: Ensure the starting amine is finely powdered and well-stirred to form a homogenous slurry, maximizing the surface area for reaction.
Conclusion
The reaction of this compound via diazotization and azo coupling is a robust and versatile method for producing high-value disperse dyes. Success in this synthesis hinges on meticulous control over reaction parameters, particularly temperature and pH. By adhering to the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and chemists can effectively harness the potential of this important intermediate to develop novel and high-performance colorants for a variety of applications.
References
-
PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING. Retrieved from [Link]
- Shams, H. et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
-
CHEMISTRY-THEORY and PRACTICALS. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube. Retrieved from [Link]
- El-faham, A. et al. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. Molecules, 28(14), 5488.
- Patel, D. R. et al. (2018). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
- Dixit, B. C. et al. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, 4(7).
-
ResearchGate. (n.d.). A Diazotization—Coupling Reaction: The Preparation of Methyl Orange. Retrieved from [Link]
- Sumitomo Chemical Co Ltd. (1984). Process for preparing 2-fluoro-5-nitroaniline. Google Patents.
- Ciba Specialty Chemicals Holding Inc. (2012). Disperse azo dyes. Google Patents.
-
Jiangsu Normal University. (2018). The preparation method of 5-fluoro-2-nitrophenol. Eureka | Patsnap. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. Retrieved from [Link]
- Khan, S. A. et al. (2023). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications.
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. Retrieved from [Link]
-
Milliken Research Corporation. (1992). United States Patent 19 11 Patent Number. Googleapis.com. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Disperse dyes derived from 2-methoxy-5-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitroaniline. Retrieved from [Link]
-
Organic Letters. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. ACS Publications. Retrieved from [Link]
-
MDPI. (2024). Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity. Retrieved from [Link]
-
PMC. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]
-
001CHEMICAL. (n.d.). CAS No. 446-18-4, 4-Fluoro-2-methyl-5-nitroaniline. Retrieved from [Link]
-
Chemistry of Heterocyclic Compounds. (2021). Methods of synthesis and antiviral activity of new 4-alkyl-3-nitro-1,4-dihydroazolo[5,1-с][9][15][16]triazin-4-ols. Retrieved from [Link]
Sources
- 1. 4-Fluoro-2-methyl-5-nitroaniline | C7H7FN2O2 | CID 19035271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 001chemical.com [001chemical.com]
- 3. nbinno.com [nbinno.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Diazonium compound - Wikipedia [en.wikipedia.org]
- 7. ijirset.com [ijirset.com]
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- 9. pharmdguru.com [pharmdguru.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 15. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 16. mdpi.com [mdpi.com]
Reduction of the nitro group in 5-Fluoro-4-methyl-2-nitroaniline
Application Note: Precision Reduction of 5-Fluoro-4-methyl-2-nitroaniline
Abstract & Scope
This application note details the protocol for the chemoselective reduction of This compound (CAS: 633327-50-1) to 4-Fluoro-5-methyl-1,2-phenylenediamine .
The resulting diamine is a critical intermediate in the synthesis of fluorinated benzimidazoles, widely used in kinase inhibitors and active pharmaceutical ingredients (APIs). The primary challenge in this transformation is chemoselectivity : reducing the nitro group (
Two validated methodologies are presented:
-
Catalytic Hydrogenation (Pd/C): High-throughput, scalable, and clean.
-
Iron-Mediated Reduction (Fe/NH₄Cl): Highly selective, robust for small-scale or non-pressurized environments.
Chemical Context & Reaction Scheme
Transformation: The reaction converts the electron-withdrawing nitro group at the ortho position (relative to the amine) into an electron-donating amino group, yielding a vicinal diamine.
-
Starting Material: this compound (
, MW: 170.14) -
Product: 4-Fluoro-5-methyl-1,2-phenylenediamine (
, MW: 140.16)
Visual Reaction Pathway
Figure 1: Reaction pathway highlighting the stepwise reduction and potential defluorination risk.
Method A: Catalytic Hydrogenation (Pd/C)
Recommended for: High purity requirements, scale-up (>10g), and "green" chemistry compliance.
Expert Insight: While aryl-fluorides are generally stable, the presence of the amino group activates the ring. To prevent C-F cleavage, we utilize 5% Pd/C rather than 10%, and operate at ambient pressure.
Reagents & Equipment
| Component | Specification | Role |
| Substrate | This compound (1.0 eq) | Starting Material |
| Catalyst | 5% Pd/C (50% wet) | Hydrogenation Catalyst |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Reaction Medium |
| Hydrogen Source | Reductant | |
| Safety | Argon/Nitrogen line | Inert atmosphere management |
Step-by-Step Protocol
-
Preparation: In a round-bottom flask, dissolve 10 mmol (1.70 g) of the substrate in 50 mL of Methanol.
-
Inerting: Evacuate the flask and backfill with Nitrogen (
) three times to remove oxygen. -
Catalyst Addition: Carefully add 170 mg (10 wt%) of 5% Pd/C (wet). Caution: Dry Pd/C is pyrophoric. Always use wet catalyst or add under inert gas.
-
Hydrogenation:
-
Purge the system with Hydrogen gas (
) for 5 minutes. -
Attach a hydrogen balloon (approx. 1 atm) or set reactor pressure to 1–2 bar.
-
Stir vigorously at Room Temperature (20–25°C) .
-
Note: Do not heat above 40°C to minimize defluorination risk.
-
-
Monitoring: Monitor via TLC (System: 50% EtOAc/Hexane) or LC-MS. Reaction typically completes in 2–4 hours .
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL MeOH.
-
Critical: Keep the filtrate under
if possible; diamines oxidize rapidly (turning brown/black).
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at 35°C to yield the off-white to pale brown solid product.
Method B: Iron-Mediated Reduction (Fe/NH₄Cl)
Recommended for: Small scale (<1g), labs without hydrogen safety setups, or if defluorination is observed with Method A.
Expert Insight: This variation of the Béchamp reduction uses Ammonium Chloride (
Reagents & Equipment
| Component | Specification | Role |
| Reducing Agent | Iron Powder (325 mesh, 5.0 eq) | Electron Donor |
| Electrolyte | Ammonium Chloride ( | Proton Source/Buffer |
| Solvent System | Ethanol/Water (3:1 ratio) | Solvent |
Step-by-Step Protocol
-
Slurry Preparation: In a flask equipped with a reflux condenser, combine 10 mmol (1.70 g) of substrate, 2.6 g (50 mmol) of Iron powder, and 2.6 g (50 mmol) of
. -
Solvent Addition: Add 60 mL of Ethanol and 20 mL of Water.
-
Reaction:
-
Heat the mixture to Reflux (approx. 80°C) with vigorous stirring.
-
The reaction is heterogeneous; efficient stirring is vital.
-
-
Monitoring: Check TLC every 30 minutes. Reaction usually completes in 1–2 hours .
-
Workup:
-
Filter the hot mixture through Celite to remove iron sludge. Wash with hot Ethanol.
-
Concentrate the filtrate to remove Ethanol.
-
Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (
).
-
-
Purification: Dry the organic layer over
, filter, and concentrate.
Quality Control & Validation
Analytical Markers:
-
1H NMR (DMSO-d6):
-
Disappearance: Nitro-adjacent aromatic protons will shift upfield significantly upon reduction to amine.
-
Appearance: Broad singlet signal for
protons (typically 4.5–5.5 ppm).
-
-
LC-MS:
-
Target Mass
. -
Check for
(Defluorinated impurity, indicative of aggressive hydrogenation).
-
Storage Stability: The product, 4-Fluoro-5-methyl-1,2-phenylenediamine, is highly susceptible to auto-oxidation .
-
Store: Under Argon/Nitrogen at -20°C.
-
Use: Ideally, use immediately in the next step (e.g., cyclization to benzimidazole).
Decision Logic & Workflow
Figure 2: Operational decision tree for selecting the optimal reduction pathway.
References
-
General Nitro Reduction (Pd/C): Li, X., et al. "Surfactant-Mediated Palladium-Catalyzed Hydrogenation of Nitro Groups." Organic Letters, 2021.[1]
-
Selective Reduction (Fe/NH4Cl): Chandrappa, S., et al. "An Efficient Fe/CaCl2 System for the Reduction of Nitroarenes." Synlett, 2010.
- Fluorine Retention in Hydrogenation: Fouquet, E. "C–F bond activation: Is it possible to reduce fluorinated nitroarenes without defluorination?" Chemistry – A European Journal, 2008. (Contextual grounding on C-F stability).
-
Safety Data (2-Nitroaniline derivatives): Sigma-Aldrich Safety Data Sheet.
-
Compound Properties: PubChem Compound Summary for 4-Fluoro-2-methyl-5-nitroaniline (Isomer analog for physical property validation).
Sources
Application Note: Strategic Utilization of 5-Fluoro-4-methyl-2-nitroaniline in Heterocyclic Synthesis
Executive Summary
5-Fluoro-4-methyl-2-nitroaniline (FMN) is a high-value intermediate in medicinal chemistry, specifically designed to introduce two critical pharmacophores—a fluorine atom and a methyl group—onto a benzene core. The fluorine atom at the 5-position enhances metabolic stability by blocking oxidative metabolism (specifically CYP450 oxidation) and increases lipophilicity. The methyl group at the 4-position provides steric bulk that can lock conformations in protein binding pockets, enhancing selectivity for kinase targets (e.g., EGFR, VEGFR inhibitors).
This guide details the transformation of FMN into 5-fluoro-6-methyl-1H-benzo[d]imidazole and 6-fluoro-7-methylquinoxaline derivatives. These scaffolds are ubiquitous in oncology and antimicrobial drug discovery.
Chemical Profile & Reactivity[1][2][3][4][5]
| Property | Data | Relevance to Synthesis |
| CAS Number | 142312-38-5 (Generic) | Verification of starting material. |
| Molecular Formula | MW: 170.14 g/mol .[1] | |
| Key Functional Groups | Nitro ( | Pre-positioned for reduction to o-phenylenediamine. |
| Substituents | Fluoro ( | Electronic push-pull system; F is deactivated for |
| Solubility | DMSO, MeOH, EtOAc | Poor water solubility requires organic co-solvents during reduction. |
Strategic Workflow
The utilization of FMN relies on a "Reduce-then-Cyclize" strategy. The nitro group must be reduced to an amine to generate the 4-fluoro-5-methyl-1,2-phenylenediamine intermediate. This "Golden Key" intermediate is unstable towards oxidation and should be used immediately or stored under inert gas.
Figure 1: The divergent synthesis pathway starting from this compound.
Protocol A: Reduction to the Diamine Intermediate
Objective: Selective reduction of the nitro group without defluorination. Mechanism: Catalytic hydrogenation or metal-mediated reduction.
Method 1: Catalytic Hydrogenation (Preferred for Pharma)
High purity, minimal waste, scalable.
Reagents:
-
This compound (10 mmol)
-
10% Pd/C (5 wt% loading)
-
Methanol (50 mL)
-
Hydrogen gas (balloon or 1 atm)
Step-by-Step:
-
Dissolution: In a three-neck round-bottom flask, dissolve 1.70 g of FMN in 50 mL of anhydrous methanol. Nitrogen sparge for 10 minutes to remove dissolved oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (85 mg) under a nitrogen stream. Caution: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation: Purge the system with hydrogen gas three times. Stir vigorously under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 4–6 hours.
-
Monitoring: Monitor via TLC (50% EtOAc/Hexane). The yellow starting material spot will disappear, replaced by a polar, UV-active amine spot (often turning brown upon air exposure).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate in vacuo at <40°C.
-
Critical Note: The resulting diamine (4-fluoro-5-methyl-1,2-phenylenediamine) is air-sensitive. Proceed immediately to Protocol B or C.
-
Method 2: Tin(II) Chloride Reduction (Preferred for Lab Scale/Robustness)
Tolerates other sensitive functional groups if present.
Reagents:
-
FMN (10 mmol)
- (50 mmol, 5 equiv)
-
Ethanol (40 mL)
Step-by-Step:
-
Dissolve FMN in ethanol.
-
Add
portion-wise. -
Reflux the mixture at 70°C for 3 hours.
-
Cool to room temperature and neutralize with saturated
solution (pH 8). -
Filter the resulting tin salts through Celite. Extract the filtrate with Ethyl Acetate (
mL). -
Dry over
and concentrate.
Protocol B: Synthesis of Fluorinated Benzimidazoles
Application: Kinase inhibitors, antifungal agents. Mechanism: Phillips-type condensation followed by dehydration.
Procedure: Oxidative Cyclization with Aldehydes
This method allows for the introduction of diverse aryl groups at the 2-position.
Reagents:
-
Freshly prepared 4-fluoro-5-methyl-1,2-phenylenediamine (from Protocol A)
-
Aryl Aldehyde (1.0 equiv)
-
Sodium Metabisulfite (
, 1.2 equiv) -
DMF or Ethanol (Solvent)
Step-by-Step:
-
Mixing: Dissolve the diamine (10 mmol) and the chosen aldehyde (10 mmol) in DMF (20 mL).
-
Oxidant Addition: Add
(12 mmol) to the mixture. -
Reflux: Heat the mixture to 100°C for 4–8 hours. The metabisulfite acts as a mild oxidant to facilitate the formation of the imidazole ring from the intermediate Schiff base.
-
Quench: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.
-
Purification: Filter the solid. If no precipitate forms, extract with EtOAc. Recrystallize from Ethanol/Water.
Regiochemistry Note: The product is a tautomeric mixture. In solution, the proton on the imidazole nitrogen shuttles between N1 and N3. Therefore, 5-fluoro-6-methyl and 6-fluoro-5-methyl benzimidazole are chemically equivalent unless the nitrogen is alkylated.
Figure 2: Mechanistic pathway for the oxidative cyclization of the diamine precursor.
Protocol C: Synthesis of Quinoxalines
Application: DNA intercalators, antiparasitic agents. Mechanism: Double condensation with 1,2-dicarbonyls.
Reagents:
-
Freshly prepared 4-fluoro-5-methyl-1,2-phenylenediamine
-
Glyoxal (40% aq. solution) or Benzil (for 2,3-diphenyl derivative)
-
Ethanol/Acetic Acid
Step-by-Step:
-
Dissolve the diamine (10 mmol) in Ethanol (30 mL).
-
Add Glyoxal solution (12 mmol) or Benzil (10 mmol).
-
Add a catalytic amount of Acetic Acid (3 drops).
-
Stir at room temperature for 2 hours (for Glyoxal) or Reflux for 4 hours (for Benzil).
-
Isolation: The quinoxaline product often precipitates out upon cooling. Filter and wash with cold ethanol.
Scientific Rationale & Troubleshooting
Why 5-Fluoro-4-methyl?
-
Metabolic Blocking: The C-F bond at position 5 prevents hydroxylation at this typically reactive site on the benzene ring.
-
Lipophilicity: The combination of F and Me increases the
of the final drug molecule, improving membrane permeability compared to the non-substituted parent.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield in Reduction | Catalyst poisoning or incomplete reaction. | Ensure FMN is free of sulfur contaminants. Increase |
| Dark/Tar Products | Oxidation of the diamine intermediate. | Perform workup under |
| Incomplete Cyclization | Steric hindrance from the Methyl group. | Increase reaction temperature to 120°C or switch solvent to DMSO/DMAc. |
| Defluorination | Over-reduction (rare with Pd/C, possible with Na/EtOH). | Stick to mild conditions ( |
References
-
Synthesis of Fluorinated Benzimidazoles: Shintre, S. A., et al. (2018). "Microwave synthesis, biological evaluation and docking studies of 2-substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates." ResearchGate.[2]
-
Reduction Protocols for Nitroanilines: Ossila. "4-Fluoro-1,2-phenylenediamine Technical Data."
-
Benzimidazole Synthesis Review: Nguyen, T. C., et al. (2023).[3] "Recent achievements in the synthesis of benzimidazole derivatives." RSC Advances.
-
Heterogeneous Catalysis for Benzimidazoles: Yi, H., et al. (2018).[4] "Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3." Molecules.
-
Safety & Properties: PubChem. "4-Fluoro-2-methyl-5-nitroaniline Compound Summary."
Sources
Troubleshooting & Optimization
Technical Support Center: Column Chromatography Purification of 5-Fluoro-4-methyl-2-nitroaniline
Welcome to the technical support guide for the purification of crude 5-Fluoro-4-methyl-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during column chromatography for this specific compound. Our approach is built on explaining the fundamental principles behind each step, ensuring you can adapt and optimize the process for your specific experimental context.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the purification strategy for this compound.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the molecule's structure is paramount. This compound is a moderately polar compound. Its key features include:
-
Polar Groups: An amino group (-NH₂) and a nitro group (-NO₂), which are capable of hydrogen bonding.[1]
-
Aromatic System: A benzene ring, which provides a non-polar character.
-
Substituents: A fluoro (-F) and a methyl (-CH₃) group, which modify the molecule's overall electronic properties and polarity.
This combination of polar and non-polar features means its solubility is highest in polar aprotic solvents (e.g., ethyl acetate, dichloromethane) and lower in non-polar solvents (e.g., hexane).[1][2] This polarity dictates the choice of both the stationary and mobile phases for effective chromatographic separation.
Q2: Which stationary phase is recommended for this purification?
A2: Silica gel (SiO₂) of 60-120 or 230-400 mesh is the standard and most effective stationary phase. The principle behind this choice lies in the highly polar nature of silica gel, which is rich in surface silanol (Si-OH) groups.[3] The polar nitro and amino groups of your target compound will interact with these silanol groups via hydrogen bonding and dipole-dipole interactions. Impurities with different polarities will interact differently, allowing for separation as the mobile phase flows through the column.
Q3: How do I select the optimal mobile phase (eluent)?
A3: The goal is to find a solvent system that moves this compound off the stationary phase while leaving more polar impurities behind and eluting less polar impurities ahead of it. For a moderately polar compound like this, a binary solvent system is ideal. This typically consists of a non-polar solvent and a more polar co-solvent.
-
Recommended Starting Point: A mixture of Hexane and Ethyl Acetate .
-
Rationale: Hexane acts as the weak, non-polar component, while ethyl acetate is the stronger, more polar component. By varying their ratio, you can finely tune the polarity of the eluent.
-
Optimization is Key: The optimal ratio must be determined experimentally using Thin-Layer Chromatography (TLC) prior to running the column.[4][5] Aim for a solvent system that gives your target compound an Rf value of approximately 0.3-0.4 .[6] This Rf value typically provides the best balance between resolution and elution time.
Q4: Should I use isocratic or gradient elution?
A4: For most purifications of this compound where impurities are reasonably separated in polarity, isocratic elution (using a constant solvent composition) is sufficient and simpler to perform. However, if your crude material contains a wide range of impurities (both much less polar and much more polar), a step-gradient elution may be more efficient. This involves starting with a less polar solvent mixture to elute non-polar impurities, then increasing the polarity to elute your product, and finally increasing polarity again to wash off strongly retained impurities.[7]
Detailed Experimental Protocol
This protocol provides a self-validating workflow for the purification of crude this compound.
Step 1: Solvent System Selection via TLC
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto at least three different TLC plates.
-
Develop each plate in a separate chamber containing a different Hexane:Ethyl Acetate ratio (e.g., 9:1, 4:1, 7:3).
-
Visualize the plates under UV light (254 nm).
-
Identify the solvent system that provides good separation between your target compound (usually a prominent spot) and impurities, with the target spot having an Rf ≈ 0.3-0.4. This will be your mobile phase for the column.
Step 2: Column Packing (Slurry Method)
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with your chosen non-polar solvent (Hexane). The amount of silica should be 50-100 times the weight of your crude sample.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed. Add more solvent as needed.
-
Once the silica has settled into a stable bed, add another thin layer of sand on top to prevent disruption during sample loading.[3]
Step 3: Sample Loading (Dry Loading Recommended)
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude sample) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to create a flat, even layer of the sample-silica mixture.
-
Why Dry Loading? This technique prevents the use of a strong solvent to dissolve the sample, which can disrupt the top of the column and lead to poor separation. It ensures the sample is introduced as a narrow, concentrated band.
Step 4: Elution and Fraction Collection
-
Carefully add your pre-determined mobile phase to the column.
-
Open the stopcock and begin collecting the eluent in numbered test tubes or flasks.
-
Maintain a constant flow rate. If necessary, use gentle positive pressure (flash chromatography).
-
Continuously monitor the separation by observing the colored bands (nitroanilines are often yellow/orange) moving down the column.
Step 5: Fraction Analysis and Product Isolation
-
Analyze the collected fractions using TLC to determine which ones contain the pure product. Spot every few fractions on a single TLC plate along with your crude starting material as a reference.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area for optimal interaction and separation of polar compounds. |
| Stationary Phase Mass | 50-100 x mass of crude sample | Ensures sufficient capacity to avoid overloading and achieve good separation. |
| Column Dimensions | 20:1 to 40:1 height-to-diameter ratio | Promotes a longer path length for better resolution. |
| Mobile Phase | Hexane:Ethyl Acetate (ratio determined by TLC) | Offers tunable polarity for effective elution. |
| Target Rf | ~0.3 - 0.4 | Provides the best compromise between separation efficiency and run time.[6] |
| Sample Loading | Dry Loading | Results in a narrow starting band, maximizing separation efficiency. |
Chromatography Workflow Diagram
Caption: Workflow for column chromatography purification.
Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Q: My compound is not moving off the column. What should I do?
A: This is a classic sign that your mobile phase is not polar enough to displace the compound from the silica gel.
-
Cause: The interactions between your polar compound and the polar stationary phase are much stronger than the interactions with the low-polarity mobile phase.
-
Solution: Gradually increase the polarity of your mobile phase. For a Hexane:Ethyl Acetate system, you can prepare a new mobile phase with a higher percentage of ethyl acetate (e.g., move from 9:1 to 7:3 Hexane:EtOAc). Slowly add this more polar mixture to the top of the column. This will increase the eluent's strength and begin to move your compound.[3] Do not make drastic changes in polarity, as this can crack the silica bed.
Q: All my compounds are eluting together in the first few fractions. Why?
A: This indicates your mobile phase is too polar.
-
Cause: The eluent is so strong that it disrupts all interactions with the stationary phase, washing everything through without achieving separation. Your compound and impurities are spending all their time in the mobile phase.[6]
-
Solution: You must restart the column with a less polar mobile phase. This means increasing the percentage of the non-polar component (e.g., hexane). This is why preliminary TLC analysis is critical to avoid wasting time and material.
Q: I'm seeing poor separation (overlapping fractions or co-elution). What went wrong?
A: This is a common issue with several potential causes.
-
Cause 1: Incorrect Solvent System. Your TLC may have been misleading, or the separation between your product and a key impurity is inherently difficult.
-
Solution: Re-evaluate your TLC results. Try a different solvent system, perhaps substituting dichloromethane for ethyl acetate to alter the selectivity.[8]
-
-
Cause 2: Column Overloading. You have loaded too much crude material for the amount of silica gel used.
-
Solution: Reduce the amount of sample loaded or, more practically, increase the amount of silica gel (maintain the 50-100:1 ratio). A wider column is preferable to a longer one for capacity issues.
-
-
Cause 3: Poor Column Packing or Sample Loading. The column may have cracks, channels, or an uneven surface. The sample may have been loaded too broadly.
-
Solution: Ensure the column is packed evenly without air bubbles. Use the dry loading technique to apply the sample in a narrow, concentrated band.
-
Q: The colored band for my compound is streaking or "tailing." How can I fix this?
A: Tailing is often caused by strong, non-ideal interactions between your compound and the stationary phase.
-
Cause: The slightly acidic nature of silica gel can strongly and sometimes irreversibly bind to basic sites on a molecule, like the amino group in your compound. This causes a portion of the sample to lag behind the main band.
-
Solution: Add a small amount of a basic modifier to your mobile phase. For this compound, adding 0.1-1% triethylamine (NEt₃) to the eluent can neutralize the acidic silanol sites, leading to sharper, more symmetrical peaks. This should be tested on TLC first, as it will affect Rf values.
Troubleshooting Flowchart
Caption: A logical guide for troubleshooting common issues.
References
-
5-Fluoro-2-methyl-4-nitroaniline Properties. U.S. Environmental Protection Agency (EPA). [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
4-Fluoro-2-methyl-5-nitroaniline. PubChem, National Center for Biotechnology Information. [Link]
-
Column Chromatography of Nitroanilines Lab Experiment. Studylib. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
-
HPLC Troubleshooting Guide. Chromservis. [Link]
-
4-Fluoro-2-methoxy-5-nitroaniline. PubChem, National Center for Biotechnology Information. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Selection of mobile phase in high-performance liquid chromatographic determination for medicines. PubMed. [Link]
-
Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers in Chemistry. [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque. [Link]
-
O Chem Column Chromatography (cc). YouTube. [Link]
-
Separation of 4-Nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
-
Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography. Academia.edu. [Link]
-
Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry. [Link]
-
4-Fluoroaniline. Wikipedia. [Link]
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5-Fluoro-4-methyl-2-nitroaniline stability in acidic versus basic conditions
Technical Support Center: 5-Fluoro-4-methyl-2-nitroaniline
A Guide to Understanding and Troubleshooting Stability in Acidic vs. Basic Conditions
Introduction
This compound is a substituted nitroaromatic amine, a class of compounds frequently utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] The inherent reactivity of its functional groups—an electron-donating amino group and a powerful electron-withdrawing nitro group—makes its stability highly dependent on the pH of the experimental environment.[1][3] Mismanagement of pH can lead to sample degradation, reaction failure, and the generation of impurities. This guide provides researchers, scientists, and drug development professionals with a technical framework for understanding, predicting, and troubleshooting issues related to the stability of this compound in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
In acidic conditions, the primary event is the protonation of the basic amino group (-NH₂) to form an anilinium salt (-NH₃⁺). This conversion is a reversible acid-base reaction.[4] While this salt form can be stable, strong acidic conditions, particularly when combined with heat, can promote degradation.[5] The protonated amino group loses its electron-donating and ring-activating properties, which can alter the expected reactivity in subsequent synthetic steps. In very harsh acidic environments (e.g., concentrated sulfuric acid with heating), aggressive decomposition can occur.[5]
Q2: How does this compound behave in basic solutions?
The compound is generally more stable in mild basic conditions compared to strong acidic conditions. However, strong bases can pose risks. Although the amino group is not acidic enough to be deprotonated, strong nucleophiles like hydroxide (OH⁻) can potentially participate in nucleophilic aromatic substitution (SNAr) reactions, especially if the reaction is heated. The electron-withdrawing nitro group makes the aromatic ring susceptible to such attacks.[3] Furthermore, alkaline conditions can accelerate the hydrolysis or oxidation of sensitive functional groups if present in the reaction mixture.[6][7]
Q3: What are the ideal storage and handling conditions for this compound?
Based on safety data for structurally similar nitroanilines, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[8][9][10] It should be kept away from incompatible materials such as strong acids, acid chlorides, and strong oxidizing agents.[11] Proper personal protective equipment (PPE), including gloves and safety goggles, should always be worn.[10][12]
Q4: What visual cues might indicate degradation of my sample?
Degradation may be indicated by a noticeable change in color (e.g., darkening from its typical yellow or orange powder form), the formation of a precipitate when dissolved, or the evolution of gas.[5][11] For quantitative assessment, analytical techniques such as HPLC, TLC, or NMR are necessary to detect the appearance of new peaks corresponding to impurities or a decrease in the peak area of the parent compound.
Troubleshooting Guide
Unexpected experimental outcomes when using this compound can often be traced back to pH-related instability. The table below outlines common issues, their potential causes, and recommended corrective actions.
| Observed Issue | Potential Cause (pH-Related) | Recommended Action & Rationale |
| Low yield in a subsequent reaction step | Degradation in acidic pre-treatment: The compound may have degraded during a prior step involving strong acid (e.g., salt formation or deprotection). | Action: Neutralize the acidic solution containing the aniline as soon as possible under mild conditions (e.g., using NaHCO₃ in an ice bath). Rationale: Minimizes exposure time to harsh acidic pH, preserving the integrity of the molecule before the next reaction. |
| Unexpected side products detected by LC-MS or NMR | Base-catalyzed side reactions: In the presence of a strong base (e.g., NaOH, KOH), nucleophilic attack on the aromatic ring or other base-catalyzed reactions may be occurring. | Action: Switch to a milder, non-nucleophilic organic base (e.g., triethylamine, DIPEA) if possible. If a strong base is required, run the reaction at a lower temperature. Rationale: Reduces the rate of undesired side reactions.[7] |
| Sample changes color or precipitates upon dissolution | Protonation/Salt Formation: Dissolving the compound in a highly acidic solvent will form the anilinium salt, which may have different solubility and color compared to the free base. | Action: Before use, confirm the identity of the precipitate by re-neutralizing a small aliquot to see if the original compound is recovered. Rationale: Differentiates between simple salt formation and irreversible chemical degradation. |
| Inconsistent reaction kinetics or stalling | Protonation of the amino group: In acidic media, the amino group is protonated to -NH₃⁺, which deactivates its role as an ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions.[3] | Action: If an EAS reaction is planned, ensure the reaction medium is neutral or slightly basic, or protect the amino group (e.g., via acetylation) prior to the reaction. Rationale: The free amino group is required for its activating and directing effects in EAS chemistry.[13] |
Visualizing Stability & Reactivity
The following diagrams illustrate the key stability considerations and potential reaction pathways for this compound under different pH regimes.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to HPLC-UV and LC-MS for the Purity Assessment of 5-Fluoro-4-methyl-2-nitroaniline
In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparison of two robust analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity assessment of 5-Fluoro-4-methyl-2-nitroaniline, a crucial building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient purity testing methods.
Introduction: The Analytical Imperative for this compound
This compound is a substituted nitroaniline derivative. Its chemical structure, featuring a nitro group, an amino group, and halogen substitution, makes it a versatile intermediate. However, the synthesis of such molecules can often lead to the formation of structurally similar impurities, including isomers (e.g., 4-Fluoro-2-methyl-5-nitroaniline) and process-related impurities. The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, a highly specific and sensitive analytical method is required to ensure the purity of this compound.
The Methodological Cornerstone: Adherence to Regulatory Standards
The development and validation of analytical procedures are governed by stringent regulatory guidelines to ensure data integrity and reliability.[1][2][3] The methodologies presented in this guide are designed to be compliant with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9] These guidelines emphasize the importance of validating analytical methods for their intended purpose, covering parameters such as specificity, linearity, accuracy, precision, and robustness.[4][9][10]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolving power and versatility.[11][12][13][14] When coupled with a UV detector, it provides a robust and cost-effective method for quantifying compounds that possess a UV chromophore, such as the nitroaromatic structure of this compound.
The "Why" Behind the Method: Causality in Experimental Choices
The selection of a reversed-phase HPLC (RP-HPLC) method is a logical choice for separating this compound from its potential non-polar and moderately polar impurities.[14] A C18 column is chosen for its excellent retention and separation of a wide range of organic molecules. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the best resolution between the main component and its impurities. The addition of a small amount of acid, like formic or phosphoric acid, can improve peak shape for amine-containing compounds by suppressing the ionization of silanol groups on the stationary phase.[15]
Experimental Workflow for HPLC-UV Analysis
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Efficacy and Mechanistic Profiling of Fluorinated Nitroaniline Agrochemicals
Introduction: The Fluorine Effect in Nitroaniline Chemistry
The incorporation of fluorine into nitroaniline scaffolds represents a pivotal evolution in agrochemical design. While the nitroaniline core provides the fundamental binding affinity for specific biological targets (e.g., tubulin or mitochondrial proteins), the addition of fluorinated motifs—specifically trifluoromethyl (-CF
Key Physicochemical Impacts:
-
Lipophilicity Modulation: The high electronegativity of fluorine increases the lipophilicity (
) of the molecule, enhancing cuticular penetration in fungi and weeds. -
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to oxidative cleavage by cytochrome P450s, prolonging the half-life of the active ingredient within the plant or soil matrix.
-
pKa Shift (Protonophoric Activity): In fungicides like Fluazinam, the electron-withdrawing nature of the nitro and trifluoromethyl groups renders the amine proton acidic, enabling the molecule to act as a transmembrane proton shuttle.
This guide compares two distinct classes derived from this chemistry: Uncouplers of Oxidative Phosphorylation (Fungicides) and Microtubule Assembly Inhibitors (Herbicides) .
Fungicides: Fluazinam vs. Market Standards
Compound Focus: Fluazinam (Diarylamine/2,6-dinitroaniline derivative) Target Pathogens: Oomycetes (Phytophthora infestans), Botrytis cinerea, Sclerotinia sclerotiorum.[1][2]
Mechanism of Action: Mitochondrial Uncoupling
Unlike single-site inhibitors (e.g., SDHIs or Strobilurins) that block electron transport, Fluazinam acts as a protonophore.[3] It shuttles protons across the inner mitochondrial membrane, dissipating the electrochemical gradient (
Scientific Insight: This non-specific "physicochemical" mode of action confers a very low risk of resistance development compared to enzyme-specific inhibitors.
Figure 1: Mechanism of Fluazinam-induced uncoupling of oxidative phosphorylation in fungal mitochondria.[4]
Comparative Efficacy Data
The following table synthesizes experimental EC
| Pathogen | Fungicide | Class | EC | Resistance Risk |
| Phytophthora infestans | Fluazinam | Uncoupler | 0.01 - 0.05 | Low |
| (Late Blight) | Mancozeb | Multi-site Contact | 1.0 - 10.0 | Low |
| Metalaxyl | Phenylamide | >100 (Resistant strains) | High | |
| Botrytis cinerea | Fluazinam | Uncoupler | 0.02 | Low |
| (Grey Mold) | Iprodione | Dicarboximide | 0.35 | Medium |
| Sclerotinia sclerotiorum | Fluazinam | Uncoupler | 0.002 | Low |
| (White Mold) | Carbendazim | Benzimidazole | >50 (Resistant strains) | High |
Analysis: Fluazinam exhibits superior intrinsic potency (lower EC
Experimental Protocol: Mycelial Growth Inhibition Assay
To validate the efficacy of Fluazinam or novel fluorinated analogs, use the Poisoned Food Technique . This protocol is self-validating through the use of solvent controls and reference standards.
Workflow:
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA). Cool to 50°C.
-
Amending: Dissolve Fluazinam in DMSO (Stock). Add to molten agar to achieve serial concentrations (e.g., 0.01, 0.1, 1.0, 10 µg/mL). Critical: Final DMSO concentration must be <1% to avoid solvent toxicity.
-
Inoculation: Place a 5mm mycelial plug (active margin) of the target pathogen in the center of the plate.[2]
-
Incubation: Incubate at 25°C in darkness for 3-5 days (species dependent).
-
Validation: Control plates (DMSO only) must show normal radial growth.
-
Calculation: Measure colony diameter (
). Calculate % Inhibition:
Herbicides: Trifluralin vs. Pendimethalin[5][6][7][8][9]
Compound Focus: Trifluralin (Fluorinated Dinitroaniline) vs. Pendimethalin (Non-fluorinated/Alkyl Dinitroaniline). Target: Pre-emergent control of annual grasses and small-seeded broadleaves.
Mechanism: Microtubule Disruption
Both compounds bind to plant tubulin, preventing the polymerization of microtubules during mitosis. This arrests cell division at prophase.
The Fluorine Differentiator:
-
Trifluralin: Contains a -CF
group. This significantly increases vapor pressure (high volatility). -
Pendimethalin: Contains alkyl groups (methyl/ethyl) instead of CF
. This lowers vapor pressure (low volatility).
Comparative Performance Profile
| Feature | Trifluralin (-CF | Pendimethalin (Alkyl) | Causality |
| Volatility | High (Requires incorporation) | Low (Surface stable) | Fluorine reduces intermolecular forces, increasing vapor pressure. |
| Soil Binding (Koc) | High (Immobile) | Very High (Immobile) | Both are lipophilic, but Pendimethalin's larger alkyl chains increase adsorption. |
| Selectivity (Cotton) | Lower Tolerance | Higher Tolerance | Cotton roots metabolize Pendimethalin faster than Trifluralin (sequestration in lysigenous glands).[5] |
| Efficacy (Grasses) | Excellent (>90% control) | Excellent (>90% control) | Tubulin binding affinity is comparable. |
Experimental Workflow: Root Growth Bioassay
To compare the potency of these herbicides, a root inhibition assay is the standard.
Figure 2: Workflow for determining GR50 (Growth Reduction 50%) of dinitroaniline herbicides.
Protocol Steps:
-
Substrate: Use sterile quartz sand or Whatman #1 filter paper in petri dishes.
-
Application: Apply 5mL of herbicide solution (0, 0.1, 1.0, 10, 100 µM).
-
Planting: Place 10 pre-germinated seeds of a sensitive grass (e.g., Sorghum halepense) per dish.
-
Data: Measure primary root length after 5 days.
-
Interpretation: Trifluralin typically shows a steeper dose-response curve in closed systems (due to volatility), whereas Pendimethalin requires direct contact.
References
-
BenchChem. (2025).[2][4][6][7] History and development of Fluazinam as a fungicide. BenchChem Technical Guides. 2[8]
-
BenchChem. (2025).[2][4][6][7] Comparative Efficacy of Fluazinam and Mancozeb for Late Blight Control. BenchChem Technical Guides. 7[8][9]
-
BenchChem. (2025).[2][4][7] A Comparative Analysis of Pendimethalin and Trifluralin Efficacy in Weed Management. BenchChem Technical Guides. 10
-
Zhou, M., et al. (2022). Activity and cell toxicology of fluazinam on Fusarium graminearum. Pesticide Biochemistry and Physiology. 11
-
Cotton.org. (1995). Mechanisms of Selectivity of Pendimethalin and Trifluralin in Cotton. 5
-
Jeschke, P. (2004).[12][13] The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem. 12[8]
Sources
- 1. Fluazinam: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cotton.org [cotton.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iomcworld.org [iomcworld.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Activity and cell toxicology of fluazinam on Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
Impact of Fluorine on the Bioavailability of 5-Fluoro-4-methyl-2-nitroaniline Derivatives
Executive Summary
In the optimization of nitroaniline scaffolds, the introduction of fluorine at the C5 position is rarely a random screening choice; it is a calculated maneuver to modulate bioavailability. This guide analyzes the impact of the 5-Fluoro substitution on the pharmacokinetics of 4-methyl-2-nitroaniline derivatives.
For researchers utilizing this scaffold (often as a precursor for benzimidazoles or azo dyes), the "Fluorine Effect" manifests primarily through two mechanisms: Metabolic Blockade (preventing aromatic hydroxylation) and Electronic Modulation (shifting pKa and lipophilicity). This guide compares the 5-Fluoro derivative against its non-fluorinated (Hydrogen) and chlorinated (Chlorine) analogs to assist in rational lead selection.
Part 1: Physicochemical Profiling (The "Fluorine Scan")
Bioavailability is governed by the ability of a molecule to permeate membranes (permeability) and survive first-pass metabolism (stability). The substitution of Hydrogen or Chlorine with Fluorine at the 5-position drastically alters these parameters.
Comparative Data Analysis
The following table summarizes the theoretical and observed shifts in physicochemical properties when modifying the C5 position of the 4-methyl-2-nitroaniline core.
| Feature | 5-Hydrogen (Reference) | 5-Fluoro (Target) | 5-Chloro (Alternative) | Impact on Bioavailability |
| Van der Waals Radius | 1.20 Å | 1.47 Å | 1.75 Å | F is a "steric mimic" of H, allowing binding without steric clash, unlike Cl. |
| Bond Energy (C-X) | ~98 kcal/mol | ~116 kcal/mol | ~81 kcal/mol | High C-F strength resists metabolic cleavage. |
| Lipophilicity ( | 0.00 (Base) | +0.25 to +0.40 | +0.70 to +0.90 | F increases permeability without the solubility penalty of Cl. |
| Electronic Effect ( | 0.00 | 0.34 (EWG) | 0.37 (EWG) | F reduces amine basicity, reducing ionization at intestinal pH. |
The pKa Shift and Permeability
The 2-nitro group already depresses the basicity of the aniline nitrogen. Adding a fluorine atom at C5 (meta to the amine) exerts a strong inductive effect (-I), further lowering the pKa.
-
Mechanism: Lower pKa
Higher fraction of non-ionized species at physiological pH (7.4) Enhanced Passive Diffusion . -
Comparison: While the 5-Chloro analog also lowers pKa, its significant lipophilicity increase often leads to solubility issues in aqueous formulation.[1] The 5-Fluoro derivative occupies the "Goldilocks zone"—enhanced permeability with manageable solubility.
Part 2: Metabolic Stability (The Blockade)
The primary driver for selecting the 5-Fluoro derivative is the mitigation of oxidative metabolism. The 4-methyl-2-nitroaniline scaffold contains two primary "soft spots" for Cytochrome P450 (CYP450) enzymes:
-
The Benzylic Carbon (C4-Methyl): Susceptible to oxidation.
-
The Aromatic Ring (C5-Position): Susceptible to hydroxylation.
Mechanism of Action
In the 5-Hydrogen analog, CYP450 enzymes can easily hydroxylate the C5 position (electron-rich relative to the nitro-substituted positions). By substituting H with F, we block this pathway entirely due to the strength of the C-F bond. Furthermore, the electron-withdrawing nature of F deactivates the ring, potentially reducing the rate of oxidation at the adjacent methyl group.
Visualization: Metabolic Fate
The following diagram illustrates the divergent metabolic pathways of the Hydrogen vs. Fluorine derivatives.
Figure 1: The 5-Fluoro substitution blocks the aromatic hydroxylation pathway, significantly extending the half-life (
Part 3: Experimental Protocols
To validate the bioavailability improvements of the 5-Fluoro derivative, the following self-validating protocols are recommended.
Protocol A: Microsomal Stability Assay (In Vitro)
Objective: Quantify the intrinsic clearance (
-
Preparation: Prepare 10 mM stock solutions of the 5-Fluoro and 5-Hydrogen derivatives in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final concentration).
-
Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold acetonitrile containing an internal standard (e.g., Warfarin) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .-
Success Metric: The 5-Fluoro derivative should exhibit a
at least 2x greater than the 5-H analog.
-
Protocol B: LogD Determination (Shake-Flask Method)
Objective: Confirm lipophilicity falls within the optimal range (1.0 - 3.0).
-
Phase Preparation: Saturate 1-octanol with phosphate buffer (pH 7.4) and vice versa for 24 hours.
-
Equilibration: Dissolve the test compound in the octanol phase (100 µg/mL).
-
Partitioning: Mix equal volumes of drug-octanol and buffer in a glass vial. Shake mechanically for 1 hour at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Measure concentration in both phases using HPLC-UV (254 nm).
-
Calculation:
.
Part 4: Comparative Selection Guide
Use this decision matrix to determine when to utilize the 5-Fluoro derivative versus alternatives.
Figure 2: Decision tree for selecting the appropriate halogen substitution based on ADME requirements.
Summary Table: When to Choose Which?
| Scenario | Recommended Derivative | Rationale |
| Rapid Metabolic Clearance | 5-Fluoro | Blocks C5 oxidation; extends half-life. |
| Poor Membrane Permeability | 5-Fluoro / 5-Chloro | Both increase lipophilicity; F is safer for solubility. |
| High Potency Required | 5-Chloro | Larger halogen (Cl) may fill hydrophobic pockets better if space permits. |
| Cost-Sensitive Synthesis | 5-Hydrogen | Avoids fluorination steps; suitable if PK is already acceptable. |
References
-
Purser, S., et al. (2008).[2][3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[3][4] Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link
-
Hagaman, J., et al. (2018). Impact of Fluorine on the Physicochemical Properties of Drugs. Future Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
